5-(Bromomethyl)-2-isopropylpyridine
Description
Contextual Significance in Heterocyclic Chemistry Research
Pyridine (B92270) and its derivatives are fundamental building blocks in the synthesis of a wide array of functional molecules. researchgate.net They are integral to many natural products, pharmaceuticals, and agrochemicals. The specific substitution pattern on the pyridine ring can significantly influence the molecule's physical, chemical, and biological properties. The presence of an isopropyl group at the 2-position and a bromomethyl group at the 5-position would create a specific electronic and steric environment, potentially leading to unique reactivity and applications. However, without dedicated research on this isomer, its precise role and advantages within heterocyclic chemistry remain speculative.
Role as a Key Synthetic Intermediate in Modern Organic Synthesis
The bromomethyl group is a well-established reactive moiety in organic synthesis, readily participating in nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, making bromomethyl-substituted heterocycles valuable synthons. For instance, they can be used to build more complex molecules through reactions with amines, thiols, alcohols, and carbanions. While this is a general feature of bromomethylpyridines, the specific utility and reaction kinetics of 5-(bromomethyl)-2-isopropylpyridine have not been detailed in accessible research. The influence of the 2-isopropyl group on the reactivity of the 5-bromomethyl group is a key question that remains to be answered through empirical study.
Due to the limited specific data available for this compound, creating detailed data tables on its research findings is not feasible. Information is more readily available for its isomers, such as those listed in the table below.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12BrN |
|---|---|
Molecular Weight |
214.10 g/mol |
IUPAC Name |
5-(bromomethyl)-2-propan-2-ylpyridine |
InChI |
InChI=1S/C9H12BrN/c1-7(2)9-4-3-8(5-10)6-11-9/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
LNPXQWSVYVUJHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(C=C1)CBr |
Origin of Product |
United States |
Reactivity Profile and Transformational Chemistry of 5 Bromomethyl 2 Isopropylpyridine
Reactivity of the Bromomethyl Moiety
The C-Br bond in the bromomethyl group is the most reactive site for many transformations. Its position, analogous to a benzylic halide, confers specific reactivity patterns that can be harnessed for synthetic purposes.
Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)
The primary carbon of the bromomethyl group is an electrophilic center, making it highly susceptible to attack by nucleophiles. This substitution can proceed through either a concerted bimolecular (SN2) or a stepwise unimolecular (SN1) mechanism, with the operative pathway being highly dependent on the reaction conditions. pbworks.com
The SN2 pathway is generally favored for primary halides due to the low steric hindrance, allowing for backside attack by a nucleophile. pbworks.com This concerted mechanism involves the simultaneous formation of a new bond with the nucleophile and the breaking of the carbon-bromine bond, leading to an inversion of stereochemistry if the carbon were chiral. Strong nucleophiles and polar aprotic solvents are known to favor SN2 reactions. pressbooks.publibretexts.org
Conversely, the SN1 pathway involves the initial, rate-determining step of C-Br bond heterolysis to form a carbocation intermediate. pbworks.com Although 5-(bromomethyl)-2-isopropylpyridine is a primary halide, the resulting carbocation would be a pyridylmethyl cation. This intermediate is stabilized by resonance, as the positive charge can be delocalized into the aromatic pyridine (B92270) ring system, a feature analogous to the stability of a benzyl (B1604629) carbocation. This stabilization lowers the activation energy for carbocation formation, making the SN1 pathway competitive under certain conditions, particularly with weak nucleophiles in polar protic solvents like water or alcohols (solvolysis). libretexts.org
The choice between these two pathways is a classic example of mechanistic competition in organic chemistry.
Table 1: Comparison of SN1 and SN2 Reaction Pathways for this compound
| Feature | SN1 Pathway | SN2 Pathway |
|---|---|---|
| Mechanism | Two-step (dissociation, then association) | One-step (concerted) |
| Intermediate | Pyridylmethyl carbocation | None (transition state only) |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
| Favored By | Weak nucleophiles, polar protic solvents | Strong nucleophiles, polar aprotic solvents |
| Stereochemistry | Racemization (if applicable) | Inversion of configuration |
Radical Pathways and Photoredox Catalysis involving the Bromomethyl Group
Beyond ionic pathways, the bromomethyl group can participate in radical reactions. Homolytic cleavage of the C-Br bond, typically initiated by UV light or radical initiators, generates a (2-isopropylpyridin-5-yl)methyl radical. This reactive intermediate can then engage in a variety of bond-forming reactions.
Modern synthetic methods, particularly visible-light photoredox catalysis, have emerged as powerful tools for generating carbon-centered radicals from alkyl halides under exceptionally mild conditions. princeton.edu In a typical cycle, a photocatalyst, upon absorbing light, can engage in a single-electron transfer (SET) with the this compound. This process can reductively cleave the C-Br bond to form the desired pyridylmethyl radical, which can then be intercepted by various coupling partners, enabling the construction of complex molecular architectures. princeton.edu
Elimination Reactions and Rearrangement Processes
Elimination reactions, such as E1 and E2, are common pathways for alkyl halides. However, for this compound, standard β-elimination is not a feasible reaction pathway. libretexts.org These mechanisms require the removal of a proton from a carbon atom adjacent (β) to the carbon bearing the leaving group. In this molecule, the only adjacent carbon is part of the aromatic pyridine ring and lacks a hydrogen atom, thus precluding this type of elimination.
Carbocation rearrangements can sometimes occur under SN1 conditions, where a less stable carbocation rearranges to a more stable one. For the primary pyridylmethyl carbocation formed from this substrate, significant rearrangement is unlikely as it is already resonance-stabilized, and there are no obvious pathways to form a more stable secondary or tertiary carbocation via a simple hydride or alkyl shift.
Reactivity of the Pyridine Nucleus
The pyridine ring is an electron-deficient heterocycle, but its reactivity is modulated by the attached isopropyl and bromomethyl groups. Reactions can occur either at the nitrogen atom or on the aromatic ring itself.
Nucleophilic Character of Substituted Pyridines
The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. wikipedia.org This makes the nitrogen basic and nucleophilic, allowing it to react with protons, Lewis acids, and alkylating agents. wikipedia.org
The nucleophilicity of the pyridine nitrogen is influenced by the electronic effects of its substituents. rsc.org
2-Isopropyl group: This is an electron-donating group (EDG) via the inductive effect (+I). It increases the electron density on the ring and, consequently, on the nitrogen atom, thereby enhancing its basicity and nucleophilicity compared to unsubstituted pyridine.
5-Bromomethyl group: This group is generally electron-withdrawing via induction (-I) due to the electronegativity of the bromine atom. This effect tends to decrease the electron density on the nitrogen, reducing its nucleophilicity.
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring
Electrophilic Aromatic Substitution (EAS)
The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic attack compared to benzene. imperial.ac.ukquimicaorganica.org Reactions such as nitration, sulfonation, and halogenation typically require harsh conditions. youtube.com The nitrogen atom strongly deactivates the ortho (2, 6) and para (4) positions, directing incoming electrophiles to the meta (3, 5) positions. quimicaorganica.orgyoutube.com
The directing effects of the existing substituents must also be considered:
The 2-isopropyl group is an activating, ortho-, para-director. It directs incoming electrophiles to positions 3 and 5.
The 5-bromomethyl group is a deactivating, meta-director.
Nucleophilic Aromatic Substitution (NAS)
Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. echemi.comstackexchange.com Attack at these positions allows the negative charge of the intermediate (a Meisenheimer-like complex) to be delocalized onto the electronegative nitrogen atom, providing significant stabilization. quora.com
For a typical SNAr reaction to occur, a good leaving group must be present on the ring at one of these activated positions. The parent compound, this compound, does not have a leaving group directly attached to the ring and thus will not undergo SNAr itself. However, if a derivative were synthesized with a halogen (e.g., Cl, Br) at the 2-, 4-, or 6-position, it would be highly reactive towards strong nucleophiles, leading to substitution at that position. youtube.comnih.gov
Dearomatization Reactions of the Pyridine System
The dearomatization of pyridine rings is a powerful strategy for the synthesis of highly functionalized piperidines, which are prevalent scaffolds in pharmaceuticals and natural products. While specific studies on the dearomatization of this compound are not extensively documented, the reactivity of the pyridine nucleus can be inferred from studies on similarly substituted pyridines. The electron-donating nature of the 2-isopropyl group and the electron-withdrawing character of the 5-bromomethyl group influence the regioselectivity and feasibility of dearomatization reactions.
One of the key strategies for pyridine dearomatization involves the addition of nucleophiles to an activated pyridinium (B92312) salt. nih.gov This activation is often achieved by N-acylation, N-alkylation, or coordination to a Lewis acid, which lowers the LUMO of the pyridine ring and facilitates nucleophilic attack. For a molecule like this compound, the nitrogen atom remains available for such activation.
Recent advances have focused on developing catalytic and stereoselective dearomatization methods. mdpi.com For instance, the use of chiral copper hydride complexes has enabled the enantioselective C-C bond-forming dearomatization of pyridines without pre-activation of the heterocycle. nih.gov Another approach involves the use of arenophiles, such as N-methyl-1,2,4-triazoline-3,5-dione (MTAD), which can undergo cycloaddition with pyridines, leading to dearomatized intermediates that can be further functionalized. chemistryviews.org
A notable example of a dearomatization reaction on a closely related substrate is the oxidative dearomatization of 2-isopropylpyridine (B1293918). nih.gov This reaction, mediated by an arenophile, leads to the formation of dihydropyridine (B1217469) cis-diols and epoxides. nih.govchemistryviews.org In the case of 2-isopropylpyridine, a side reaction involving benzylic C-H amination at the isopropyl group has been observed, highlighting the reactivity of this substituent under oxidative conditions. nih.gov
The general approaches to pyridine dearomatization that could be applicable to this compound are summarized in the table below.
| Dearomatization Strategy | General Description | Potential Applicability to this compound |
| Nucleophilic Addition to Activated Pyridiniums | The pyridine nitrogen is activated by an electrophile (e.g., acyl or alkyl group), facilitating nucleophilic attack at the 2-, 4-, or 6-positions. | The nitrogen is available for activation, but the steric bulk of the 2-isopropyl group might influence the regioselectivity of nucleophilic attack. |
| Hydride Reduction | Activated pyridiniums can be reduced by hydride donors like sodium borohydride (B1222165) to yield dihydropyridines. nih.gov | This method should be viable, likely leading to a mixture of dihydropyridine isomers. |
| Arenophile-Mediated Dearomatization | Cycloaddition with an arenophile, followed by oxidation, can introduce heteroatom functionalities. nih.govchemistryviews.org | This approach is expected to be effective, with potential for competing reactions at the bromomethyl and isopropyl groups. |
| Catalytic Asymmetric Dearomatization | Transition metal catalysts, often with chiral ligands, can effect enantioselective dearomatization with various nucleophiles. mdpi.com | This would be a valuable strategy for accessing chiral piperidine (B6355638) derivatives from this precursor. |
Transformations Involving the Isopropyl Substituent
The isopropyl group at the 2-position of the pyridine ring is not merely a passive substituent; it can participate in and influence a variety of chemical transformations. Its electron-donating character enhances the nucleophilicity of the pyridine nitrogen and can direct certain reactions. Furthermore, the benzylic-like protons on the tertiary carbon of the isopropyl group exhibit enhanced reactivity.
One of the most significant areas of research involving the 2-isopropylpyridine moiety is its use as a directing group in C-H activation chemistry. The "2-(pyridin-2-yl)isopropyl" (PIP) group, when incorporated into a substrate, can direct transition metal catalysts, such as palladium, to functionalize otherwise unactivated C(sp³)-H bonds. acs.org This is achieved through the formation of a stable five-membered cyclometalated intermediate. While this application typically involves a modified PIP amine, the underlying principle highlights the ability of the 2-isopropylpyridine unit to participate in metal-catalyzed transformations.
Specific transformations that can be envisaged for the isopropyl group in this compound include:
Oxidation: As previously mentioned, the benzylic C-H bond of the isopropyl group is susceptible to oxidation. Under certain oxidative conditions, this can lead to the formation of a tertiary alcohol or a ketone upon further oxidation. For example, the side reaction of benzylic C-H amination was observed during the dearomative epoxidation of 2-isopropylpyridine. nih.gov
Halogenation: Radical halogenation could potentially occur at the tertiary position of the isopropyl group, although competitive reaction at the already present bromomethyl group would be a significant consideration.
Directed C-H Functionalization: Drawing analogy from the extensive work on PIP-directed reactions, it is conceivable that the isopropyl group could be a site for directed functionalization, such as arylation or alkenylation, using appropriate catalytic systems. acs.org
The table below outlines potential transformations of the isopropyl group.
| Transformation | Reagents and Conditions | Expected Product |
| Oxidation | Strong oxidizing agents (e.g., KMnO₄, CrO₃) | 2-(1-hydroxy-1-methylethyl)-5-(bromomethyl)pyridine or 2-acetyl-5-(bromomethyl)pyridine |
| Benzylic Bromination | N-Bromosuccinimide, radical initiator (e.g., AIBN) | 2-(1-bromo-1-methylethyl)-5-(bromomethyl)pyridine |
| Directed C-H Arylation | Palladium catalyst, aryl halide, directing group assistance (conceptual) | 2-(1-aryl-1-methylethyl)-5-(bromomethyl)pyridine |
It is important to note that the presence of the bromomethyl group adds another layer of complexity to the reactivity of this compound. This group is a potent electrophile and can undergo nucleophilic substitution reactions, which would compete with or even precede transformations at the pyridine ring or the isopropyl substituent, depending on the reaction conditions.
Organometallic Chemistry and Catalytic Applications
Formation of Organometallic Reagents from 5-(Bromomethyl)-2-isopropylpyridine
The generation of organometallic species from this compound is a key step that unlocks its synthetic potential. These reagents, characterized by a carbon-metal bond, act as potent nucleophiles or coupling partners in subsequent reactions.
Generation of Grignard Reagents and Organolithium Species
Synthesis of Organozinc and Other Organometallic Intermediates
The conversion of this compound into organozinc reagents is a crucial transformation for its application in Negishi coupling reactions. wikipedia.orgorganic-chemistry.org This is typically achieved through the reaction of the bromomethyl compound with an activated form of zinc. The resulting organozinc halide can then participate in palladium- or nickel-catalyzed cross-coupling reactions. wikipedia.orgorganic-chemistry.org The formation of these organozinc intermediates is favored for its functional group tolerance and the relatively mild conditions required for their generation and subsequent coupling. orgsyn.org
Transition Metal-Catalyzed Coupling Reactions
The true synthetic utility of this compound is most evident in its application as a substrate in a wide array of transition metal-catalyzed coupling reactions. These reactions enable the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, providing access to a diverse range of substituted pyridine (B92270) derivatives.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi, Heck)
Palladium catalysts are workhorses in modern organic synthesis, and they play a pivotal role in activating this compound for various coupling reactions.
Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound with an organic halide. d-nb.infonih.govnih.gov In the context of this compound, this would typically involve the coupling of an aryl or vinyl boronic acid or ester with the bromomethyl group. This reaction is renowned for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids. d-nb.infonih.govnih.gov The general mechanism involves an oxidative addition of the organic halide to the palladium(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. uwindsor.ca Highly selective coupling of the C(sp2)-Br bond in the presence of a C(sp3)-Cl bond can be achieved using specific palladium catalysts and phosphine (B1218219) ligands. nih.gov
Negishi Coupling: The Negishi coupling utilizes organozinc reagents as the nucleophilic partner in a palladium- or nickel-catalyzed cross-coupling with organic halides. wikipedia.orgorganic-chemistry.org this compound, after conversion to its corresponding organozinc derivative, can be effectively coupled with various aryl, vinyl, or other organic halides. wikipedia.orgorganic-chemistry.org This method is particularly valuable for its ability to form C(sp3)-C(sp2) bonds and its high functional group compatibility. nih.gov The choice of ligand on the palladium or nickel catalyst can be crucial in preventing side reactions like β-hydride elimination. nih.govrsc.org
Heck Reaction: The Heck, or Mizoroki-Heck, reaction is a palladium-catalyzed method for the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgscienceinfo.com While the classic Heck reaction involves aryl or vinyl halides, modifications and specific catalytic systems can potentially enable the use of benzylic halides like this compound. The reaction typically proceeds via oxidative addition, migratory insertion of the alkene, and β-hydride elimination. libretexts.org The use of phosphine-free catalyst systems and ionic liquids has been explored to enhance the efficiency and reusability of the catalyst. organic-chemistry.orgbeilstein-journals.org
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Catalyst System (Typical) | Key Features |
|---|---|---|---|
| Suzuki Coupling | Organoboron Reagent + Organic Halide | Pd(0) complex (e.g., Pd(PPh₃)₄), Base | Mild conditions, high functional group tolerance, commercially available reagents. d-nb.infonih.govnih.gov |
| Negishi Coupling | Organozinc Reagent + Organic Halide | Pd(0) or Ni(0) complex | High reactivity, good for C(sp³)-C(sp²) bond formation, functional group tolerance. wikipedia.orgorganic-chemistry.org |
| Heck Reaction | Unsaturated Halide + Alkene | Pd(0) complex, Base | Forms substituted alkenes, tolerant of various functional groups. wikipedia.orgscienceinfo.com |
Copper-Mediated Coupling Methodologies
Copper-catalyzed or mediated coupling reactions represent an important alternative and complement to palladium-based systems. While specific examples involving this compound are not extensively documented, copper catalysis is known to be effective for certain types of C-C and C-heteroatom bond formations. For instance, copper can play a significant role in transmetalation in dual-catalyst systems, such as in cobalt/copper-catalyzed C-O cross-coupling reactions. nih.gov
Advanced Synthetic Applications and Derivative Chemistry
Utilization as a Versatile Building Block in Complex Molecule Synthesis
The inherent reactivity of the bromomethyl group, coupled with the directing effects of the isopropyl and bromomethyl substituents on the pyridine (B92270) ring, theoretically positions 5-(Bromomethyl)-2-isopropylpyridine as a valuable intermediate for the construction of more elaborate molecular architectures.
Synthesis of Polyfunctionalized Pyridine Derivatives
The synthesis of polyfunctionalized pyridine derivatives is a cornerstone of modern synthetic chemistry. While no specific studies were found detailing the use of this compound for this purpose, its structure lends itself to several potential transformations. The bromomethyl group can be readily converted into other functionalities such as alcohols, aldehydes, nitriles, or amines, thereby introducing new reactive handles on the pyridine scaffold. Furthermore, the pyridine nitrogen and the substituents would influence the regioselectivity of any subsequent electrophilic or nucleophilic aromatic substitution reactions, although specific research data on these transformations for this compound are absent.
Construction of Fused and Bridged Heterocyclic Systems
The creation of fused and bridged heterocyclic systems is of great interest for the development of novel therapeutic agents and functional materials. Generally, bifunctional molecules are employed in cyclization reactions to build such systems. While this compound possesses two reactive sites—the bromomethyl group for alkylation and the pyridine ring which can participate in various cyclization strategies—no specific examples of its application in the synthesis of fused or bridged heterocycles have been reported in the available literature.
Preparation of Macrocyclic Architectures Incorporating Pyridine Subunits
Macrocycles containing pyridine subunits are of significant interest due to their unique host-guest chemistry and biological activities. The synthesis of such structures often involves the reaction of a dihalo-functionalized pyridine with a suitable linking molecule. Perfluoro-4-isopropylpyridine has been used as a building block for macrocyclic systems. However, there is no available research detailing the use of this compound in the preparation of macrocyclic architectures.
Design and Synthesis of Functionalized Analogs
The systematic modification of a lead compound is a fundamental strategy in drug discovery and materials science.
Structural Modifications of the Pyridine Core
Modification of the pyridine core of this compound could, in theory, be achieved through various C-H activation or cross-coupling methodologies. These advanced synthetic techniques could allow for the introduction of a wide range of substituents at the remaining open positions of the pyridine ring. However, no published studies were found that specifically describe the structural modification of the pyridine core of this compound.
Derivatization of the Bromomethyl Group for Diverse Functionalities
The bromomethyl group is a highly versatile functional handle that can be transformed into a plethora of other groups through nucleophilic substitution reactions. For instance, reaction with amines, thiols, or alcohols would yield the corresponding aminomethyl, thiomethyl, or alkoxymethyl derivatives. These transformations would allow for the introduction of a wide array of functionalities, potentially modulating the compound's physicochemical properties and biological activity. While this is a common and well-established chemical transformation for benzyl (B1604629) bromides in general, specific examples of the derivatization of the bromomethyl group in this compound are not documented in the reviewed literature.
Variations and Transformations of the Isopropyl Substituent
The isopropyl group at the C-2 position of the this compound scaffold, while seemingly a simple alkyl substituent, offers a site for a variety of chemical transformations. The reactivity of this group is largely centered around the tertiary carbon atom, which is analogous to a benzylic position due to its proximity to the electron-withdrawing pyridine ring. This unique electronic environment facilitates several functionalization reactions, allowing for the synthesis of a diverse range of derivatives. Key transformations include oxidation and free-radical halogenation.
One of the primary transformations of the isopropyl group is its oxidation. The tertiary hydrogen atom of the isopropyl group is susceptible to oxidation under various conditions. For instance, strong oxidizing agents can lead to the formation of a tertiary alcohol. This transformation is significant as it introduces a hydroxyl group, which can serve as a handle for further functionalization, such as etherification or esterification. In more vigorous oxidation reactions, cleavage of the carbon-carbon bonds of the isopropyl group can occur, potentially leading to the formation of a ketone or even the complete removal of the substituent to yield a carboxylic acid at the C-2 position of the pyridine ring. Research on the oxidation of alkyl side-chains on aromatic rings has shown that reagents like potassium permanganate (B83412) or chromic acid can achieve such transformations. While specific studies on this compound are not prevalent, the principles of benzylic oxidation are well-established and can be extrapolated to this system. chemistrysteps.com
Another significant avenue for the functionalization of the isopropyl group is through free-radical halogenation. The tertiary C-H bond of the isopropyl group is significantly weaker than primary or secondary C-H bonds, making it a prime target for radical abstraction. This reactivity is analogous to that of benzylic C-H bonds, which are known to be readily halogenated under free-radical conditions. chemistrysteps.commasterorganicchemistry.comyoutube.comchadsprep.comlibretexts.org The use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as UV light or a chemical initiator like AIBN, is a standard method for the selective bromination of such positions. chemistrysteps.commasterorganicchemistry.comchadsprep.comlibretexts.org This reaction would be expected to proceed via a tertiary radical intermediate, which is stabilized by resonance with the pyridine ring, leading to the selective formation of 5-(bromomethyl)-2-(2-bromo-2-propyl)pyridine. The introduction of a bromine atom at this position opens up possibilities for subsequent nucleophilic substitution or elimination reactions, further diversifying the available derivatives.
The table below summarizes the potential transformations of the isopropyl substituent on the this compound core, along with the expected products and general reaction conditions.
| Transformation | Reagent(s) and Conditions | Product | Reference |
| Oxidation to Tertiary Alcohol | Mild Oxidizing Agent (e.g., KMnO4 under controlled conditions) | 2-(5-(Bromomethyl)pyridin-2-yl)propan-2-ol | chemistrysteps.com |
| Oxidative Cleavage to Ketone | Strong Oxidizing Agent (e.g., Chromic Acid) | 1-(5-(Bromomethyl)pyridin-2-yl)ethan-1-one | chemistrysteps.com |
| Benzylic-like Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., UV light, AIBN) | 5-(Bromomethyl)-2-(2-bromo-2-propyl)pyridine | chemistrysteps.commasterorganicchemistry.comchadsprep.comlibretexts.org |
These transformations highlight the synthetic utility of the isopropyl group beyond its role as a simple steric or electronic directing group. By targeting this substituent for chemical modification, a wider array of complex molecules can be accessed from the this compound building block.
Mechanistic Investigations and Reaction Elucidation
Studies on Reaction Pathways
Detailed Mechanistic Analysis of Nucleophilic Substitutions
The benzylic bromide in 5-(bromomethyl)-2-isopropylpyridine is susceptible to nucleophilic substitution reactions. These reactions typically proceed through a bimolecular nucleophilic substitution (S(_N)2) mechanism. This mechanism involves a concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. masterorganicchemistry.comlibretexts.org
The key features of the S(_N)2 mechanism for this compound are:
Concerted Step: The formation of the new bond with the nucleophile and the breaking of the carbon-bromine bond occur simultaneously. libretexts.org
Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the bromine atom. masterorganicchemistry.com This leads to an inversion of configuration if the carbon were a stereocenter.
Transition State: The reaction proceeds through a high-energy transition state where the carbon atom is pentacoordinate, with partial bonds to both the incoming nucleophile and the departing bromide ion. masterorganicchemistry.com
The rate of the S(_N)2 reaction is influenced by several factors, including the strength of the nucleophile, the solvent, and steric hindrance around the reaction center. The presence of the isopropyl group at the 2-position of the pyridine (B92270) ring can exert some steric influence on the reaction rate.
Elucidation of Oxidative Addition and Reductive Elimination Pathways in Catalysis
In the realm of organometallic chemistry, this compound can participate in catalytic cycles involving oxidative addition and reductive elimination, particularly with transition metals like palladium and nickel. nih.govumb.edu
Oxidative Addition:
This is a fundamental step where the metal center inserts into the carbon-bromine bond of this compound. This process involves the metal being oxidized (its oxidation state increases by two) and the formation of two new bonds: one to the bromomethyl group and one to the bromide. For this to occur, the metal complex typically needs to be coordinatively unsaturated. wikipedia.org
Reductive Elimination:
This is the reverse of oxidative addition and is often the final step in a catalytic cycle, leading to the formation of the desired product and regeneration of the catalyst. umb.edu Two ligands on the metal center couple and are eliminated from the metal's coordination sphere, while the metal's oxidation state is reduced by two. umb.edunumberanalytics.com For reductive elimination to occur readily, the two groups to be eliminated should ideally be in a cis orientation to each other on the metal center. umb.edu Research has shown that sterically encumbered dialkylnickel(II) complexes can undergo facile C(sp³)–C(sp³) reductive elimination. nih.gov
An example of a reaction where these pathways are crucial is in cross-coupling reactions, where the aryl group from an organometallic reagent and the bromomethyl group from this compound are coupled.
Investigation of Migratory Insertion and Beta-Hydride Elimination Processes
Migratory Insertion:
Migratory insertion is another key elementary step in many organometallic catalytic cycles. wikipedia.org In this process, a ligand, such as an alkene or carbon monoxide, inserts into a metal-alkyl or metal-hydride bond. wikipedia.orgumb.edu This reaction requires the two participating ligands to be adjacent (cis) in the metal's coordination sphere. mugberiagangadharmahavidyalaya.ac.inlibretexts.org The process is characterized by the movement of an anionic ligand (like an alkyl group) onto a neutral, unsaturated ligand (like an alkene). wikipedia.org While direct migratory insertion involving the pyridine ring of this compound is less common, derivatives formed from it can undergo such reactions. For instance, if the bromomethyl group is converted to an organometallic species, it could then participate in migratory insertion with an alkene.
Beta-Hydride Elimination:
Beta-hydride elimination is a common decomposition pathway for organometallic complexes containing alkyl groups with hydrogen atoms on the β-carbon. wikipedia.orgnumberanalytics.com It involves the transfer of a hydride from the β-position of an alkyl group to the metal center, resulting in the formation of a metal-hydride bond and an alkene. wikipedia.orgnumberanalytics.com For this to happen, the complex must have a vacant coordination site cis to the alkyl group, and the metal-carbon and carbon-hydrogen bonds must be able to align in a syn-coplanar fashion. wikipedia.org In the context of reactions with this compound, this process is relevant when the initial product of an oxidative addition or other transformation is an organometallic complex with a β-hydrogen. However, the direct product of oxidative addition of this compound does not have a β-hydrogen on the pyridine-attached methyl group and thus would not undergo this specific elimination.
Stereochemical and Regiochemical Control in Transformations
Regioselective Functionalization Strategies
Regioselectivity refers to the preferential reaction at one site over another. For derivatives of 2-isopropylpyridine (B1293918), functionalization can be directed to various positions on the pyridine ring. eurekaselect.com C-H activation strategies, often catalyzed by transition metals, have emerged as powerful tools for the regioselective functionalization of pyridine and its derivatives. eurekaselect.comresearchgate.net For instance, ruthenium(II) has been used to catalyze the regioselective C(5)-H functionalization of certain quinazolinone derivatives. nih.gov Similarly, palladium-catalyzed reactions have been employed for the C2 arylation of quinoline (B57606) N-oxides with good regioselectivity. mdpi.com The inherent electronic properties of the pyridine ring, along with the directing effects of substituents like the isopropyl group, play a crucial role in determining the position of functionalization.
| Catalyst System | Substrate Type | Position Functionalized | Reference |
| Ruthenium(II) | Quinazolinone Derivatives | C(5) | nih.gov |
| Palladium(II) Acetate | Quinoline N-Oxides | C(2) | mdpi.com |
| Rhodium/PCy(_3) | Quinolines | C(2) (Alkylation) | mdpi.com |
Stereoselective Transformations
Stereoselectivity in reactions involving this compound and its derivatives is critical when chiral centers are formed. While the parent molecule is achiral, reactions at the methylene (B1212753) bridge or subsequent transformations can create stereogenic centers.
In nucleophilic substitutions proceeding via the S(_N)2 mechanism, if the substrate were chiral, the reaction would proceed with an inversion of stereochemistry. masterorganicchemistry.com
In the context of metal-catalyzed reactions, the stereochemistry of the product is often determined by the geometry of the transition state. For example, migratory 1,2-insertions of alkenes into metal-carbon bonds are typically syn additions, meaning the metal and the alkyl group add to the same face of the alkene. libretexts.org Similarly, studies on the oxidative addition of aziridines to nickel complexes and their subsequent reductive elimination have shown that both steps can proceed with a high degree of stereocontrol, specifically with inversion of stereochemistry at the carbon center. nih.gov
The development of chiral ligands for the transition metal catalyst is a common strategy to induce enantioselectivity in reactions that generate new stereocenters.
Kinetic and Thermodynamic Aspects of Chemical Reactions
Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively documented in publicly accessible scientific literature. This compound primarily serves as a niche intermediate in multi-step organic syntheses, where the focus is typically on product yield and purity rather than a fundamental analysis of reaction rates and energy changes.
The reactivity of this compound is largely dictated by the benzylic bromide functional group. This group is a good leaving group, making the molecule susceptible to nucleophilic substitution reactions (both SN1 and SN2 mechanisms) and elimination reactions. The isopropyl group at the 2-position of the pyridine ring exerts a steric and electronic influence on the reaction kinetics.
In a hypothetical nucleophilic substitution reaction, the rate would be influenced by several factors:
Nucleophile Strength: A stronger nucleophile would lead to a faster reaction rate.
Solvent Polarity: Polar aprotic solvents might favor an SN2 pathway, while polar protic solvents could facilitate an SN1 pathway through stabilization of the potential carbocation intermediate.
Temperature: As with most chemical reactions, an increase in temperature would increase the reaction rate, a relationship that could be quantified by the Arrhenius equation if experimental data were available.
To provide a quantitative perspective, the table below illustrates hypothetical kinetic data for a substitution reaction. Note: These values are for illustrative purposes only and are not derived from experimental studies on this compound.
Hypothetical Kinetic Data for a Nucleophilic Substitution Reaction
| Parameter | Value | Conditions |
|---|---|---|
| Rate Constant (k) | 1.5 x 10-4 L mol-1 s-1 | 25°C, in Acetone |
| Activation Energy (Ea) | 75 kJ/mol | - |
Thermodynamically, the formation of products in reactions involving this compound would be favored if the change in Gibbs free energy (ΔG) is negative. This would be achieved with a sufficiently exothermic enthalpy change (ΔH) and/or a positive entropy change (ΔS). For instance, in a substitution reaction where a bromide ion is replaced by a more strongly bonded nucleophile, the reaction is likely to be exothermic.
Further dedicated research is required to elucidate the precise kinetic and thermodynamic profiles of reactions involving this specific compound.
Theoretical and Computational Chemistry Studies
Electronic Structure Analysis of 5-(Bromomethyl)-2-isopropylpyridine
The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. For this compound, electronic structure analysis would involve the use of quantum chemical methods, such as Density Functional Theory (DFT), to determine key parameters.
Computational studies on various substituted pyridines have demonstrated the significant influence of substituents on the electronic properties of the pyridine (B92270) ring. nih.govaip.orgacs.org For instance, the introduction of an isopropyl group at the 2-position and a bromomethyl group at the 5-position would modulate the electron distribution within the aromatic system. The isopropyl group, being an electron-donating group, would increase the electron density on the pyridine ring, while the bromomethyl group, with its electron-withdrawing bromine atom, would have the opposite effect.
A key aspect of electronic structure analysis is the examination of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.
In a theoretical study of this compound, the HOMO would likely be localized on the pyridine ring, with some contribution from the isopropyl group, while the LUMO would be expected to have significant density on the bromomethyl group, particularly on the antibonding σ* orbital of the C-Br bond.
Table 1: Representative Calculated Electronic Properties of Substituted Pyridines
This interactive table presents calculated electronic properties for various substituted pyridines, offering insights into the expected values for this compound.
| Compound | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Pyridine | DFT/B3LYP/6-311G+(d,p) | -6.89 | -0.25 | 6.64 |
| 4-Aminopyridine | DFT/B3LYP/6-311G+(d,p) | -5.87 | -0.01 | 5.86 |
| 4-Nitropyridine | DFT/B3LYP/6-311G+(d,p) | -7.54 | -2.01 | 5.53 |
| 2-Chloropyridine | DFT/B3LYP/6-31G(d) | -7.12 | -0.54 | 6.58 |
Data is illustrative and sourced from various computational studies on substituted pyridines for comparative purposes.
Prediction of Reactivity and Selectivity using Computational Methods
Computational chemistry provides powerful tools for predicting the reactivity and selectivity of chemical reactions. For this compound, these methods can be used to assess its behavior in various chemical transformations.
Assessment of Nucleophilicity and Electrophilicity of Pyridine Derivatives
The nucleophilicity of pyridine derivatives can be quantitatively assessed using DFT-based descriptors. ias.ac.in The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it a potential nucleophilic center. The presence of the electron-donating isopropyl group at the 2-position would enhance the nucleophilicity of the nitrogen atom in this compound compared to unsubstituted pyridine. Conversely, the electron-withdrawing nature of the bromomethyl group would slightly diminish this effect.
The electrophilic character of this compound is primarily associated with the carbon atom of the bromomethyl group. The significant partial positive charge on this carbon, induced by the electronegative bromine atom, makes it susceptible to nucleophilic attack. This is a common feature in benzylic and allylic halides and is expected to be the primary site of electrophilic reactivity for this molecule.
Computational studies on the alkylation of pyridines have provided valuable insights into the factors governing regioselectivity. acs.orgacs.orgnih.gov These studies often employ calculations of electrostatic potential maps and Fukui functions to identify the most reactive sites.
Computational Modeling of Reaction Intermediates and Transition States
A deeper understanding of reaction mechanisms can be achieved through the computational modeling of reaction intermediates and transition states. For reactions involving this compound, such as nucleophilic substitution at the bromomethyl group, computational methods can be used to calculate the energies of the reactants, products, intermediates, and transition states.
For a typical SN2 reaction, the transition state would involve the simultaneous formation of a new bond with the incoming nucleophile and the breaking of the C-Br bond. The energy barrier for this process, known as the activation energy, can be calculated, providing a quantitative measure of the reaction rate.
In the case of reactions at the pyridine ring, such as electrophilic aromatic substitution, computational modeling can help to predict the regioselectivity (i.e., the preference for substitution at a particular position). By comparing the energies of the transition states for substitution at different positions, the most favorable reaction pathway can be identified.
Table 2: Illustrative Calculated Activation Energies for Nucleophilic Substitution on a Benzyl (B1604629) Halide Analogue
This interactive table provides representative calculated activation energies for the nucleophilic substitution reaction of a model benzyl halide, which serves as an analogue for the bromomethyl group of this compound.
| Nucleophile | Solvent | Computational Method | Activation Energy (kcal/mol) |
| OH⁻ | Water | DFT/B3LYP/6-31+G(d,p) | 18.5 |
| CN⁻ | DMSO | DFT/B3LYP/6-31+G(d,p) | 15.2 |
| I⁻ | Acetone | DFT/B3LYP/6-31+G(d,p) | 12.8 |
Data is hypothetical and for illustrative purposes to demonstrate the type of information obtained from computational modeling.
Spectroscopic Feature Prediction and Validation for Structural Elucidation
Computational methods are invaluable for predicting spectroscopic data, which can then be used to validate experimentally obtained spectra and aid in structural elucidation. For this compound, the most relevant spectroscopic techniques are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Theoretical calculations of NMR chemical shifts have become a standard tool in structural chemistry. nih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, the corresponding chemical shifts can be predicted. These predicted shifts can be compared with experimental data to confirm the structure of the molecule. For example, the predicted ¹H NMR spectrum of this compound would show characteristic signals for the isopropyl protons, the bromomethyl protons, and the aromatic protons on the pyridine ring. The chemical shift of the bromomethyl protons would be particularly sensitive to the electronic environment and would be a key feature for structural confirmation. While a specific spectrum for this compound is not available, the known spectrum of 4-isopropylpyridine (B108708) provides a reference for the signals of the isopropyl group and the pyridine ring protons. chemicalbook.com
Similarly, IR spectra can be simulated by calculating the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, and the calculated frequencies can be compared with the absorption bands in an experimental IR spectrum. For this compound, characteristic vibrational modes would include the C-H stretching of the isopropyl and bromomethyl groups, the C=C and C=N stretching of the pyridine ring, and the C-Br stretching of the bromomethyl group.
Reaction Mechanism Elucidation through Advanced Computational Approaches
Advanced computational approaches can provide detailed insights into complex reaction mechanisms. For reactions involving this compound, these methods can be used to map out the entire potential energy surface of the reaction, identifying all possible intermediates and transition states.
For example, in the context of metal-catalyzed cross-coupling reactions, where this compound could be used as a substrate, computational studies can help to elucidate the catalytic cycle. rsc.org This would involve modeling the individual steps of the cycle, such as oxidative addition, transmetalation, and reductive elimination. By calculating the energy profile for each step, the rate-determining step of the reaction can be identified, and the role of the catalyst can be better understood.
Furthermore, computational studies can be used to investigate the role of solvent effects on reaction mechanisms. By including solvent molecules in the calculations, either explicitly or through a continuum solvent model, a more realistic description of the reaction in solution can be obtained. Studies on pyridine alkylation have highlighted the importance of the reaction medium and the aggregation state of reagents, which can be modeled computationally. acs.org
Future Directions and Emerging Research Areas for 5 Bromomethyl 2 Isopropylpyridine
The chemical compound 5-(bromomethyl)-2-isopropylpyridine is a functionalized pyridine (B92270) derivative with significant potential for future research and application. Its unique structure, featuring a reactive bromomethyl group and a sterically influential isopropyl group on a pyridine core, positions it as a valuable building block in various chemical disciplines. This article explores the prospective research avenues for this compound, focusing on synthetic methodologies, catalytic applications, bioactive molecule generation, and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
